4'-Fluoro-2-pyrrolidinomethyl benzophenone
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Description
4-Fluoro-2-pyrrolidinomethyl benzophenone (4-FPB) is an important organic compound used in a variety of synthetic and scientific research applications. It is a white crystalline solid with a melting point of 140°C and is soluble in common organic solvents such as ethanol, acetone and chloroform. 4-FPB is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, drug discovery and analytical chemistry.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
A derivative of benzophenone, similar in structure to 4'-Fluoro-2-pyrrolidinomethyl benzophenone, was synthesized and evaluated for its antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. The study discovered that certain compounds with fluoro groups exhibited significant activity by activating caspase-activated DNase, leading to DNA fragmentation and inhibiting tumor growth. This highlights the potential of benzophenone derivatives in cancer treatment and the importance of fluorine substitution in enhancing antiproliferative properties (Al‐Ghorbani et al., 2016).
Polymer Science and Proton Exchange Membranes
High molecular weight poly(2,5-benzophenone) derivatives, including fluoro-substituted ones, were synthesized and evaluated for their properties as proton exchange membranes. These polymers, which were organosoluble and exhibited high thermal stability, were sulfonated to introduce sulfonic acid moieties. The resulting sulfonated polymers demonstrated high proton conductivity, suggesting their potential applications in fuel cell technology (Ghassemi & McGrath, 2004).
Organic Synthesis and Chemical Reactions
4-Fluoro phenacyl pyridinium bromide, a compound related to this compound, was synthesized and reacted with various ketones to yield symmetrical pyridines. This work demonstrates the role of fluorinated benzophenone derivatives in facilitating certain organic transformations, leading to the synthesis of structurally diverse pyridines, which have applications in various fields of chemistry and pharmacology (Agarwal, 2012).
Photoinitiators for UV-Curing
Polymeric benzophenone photoinitiators were synthesized for UV-curing applications. These polymers, including fluorinated derivatives, demonstrated significant improvements over traditional benzophenone photoinitiators, such as reduced toxicity and enhanced photosensitivity. This research contributes to the development of more efficient and safer photoinitiating systems for various industrial applications (Wang et al., 2014).
Biochemistry and UV Filters
Fluorinated benzophenone derivatives were investigated for their multipotent activities against various biological targets, including β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease research. The study identified certain derivatives with balanced potency, indicating the potential of these compounds in developing multifunctional therapeutic agents (Belluti et al., 2014).
properties
IUPAC Name |
(4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFRIRCITVUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643649 |
Source
|
Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-55-5 |
Source
|
Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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